3-(Trifluoromethyl)PhenylboronicAcid
Description
Significance of Arylboronic Acids in Modern Synthetic Methodologies
Arylboronic acids are organic compounds containing a carbon-boron bond, with the general formula ArB(OH)₂. tandfonline.com Their rise to prominence in modern organic synthesis is largely attributed to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and substituted aromatic structures, which are common motifs in many biologically active compounds and functional materials. nih.gov
The significance of arylboronic acids lies in their unique combination of stability, reactivity, and functional group tolerance. They are generally stable, crystalline solids that are often less toxic and more environmentally benign than other organometallic reagents. nih.gov Their reactivity can be finely tuned by the electronic and steric nature of the substituents on the aromatic ring, allowing for a high degree of control in synthetic transformations. Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other important reactions, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as catalysts in their own right. tandfonline.com
The Unique Electronic and Steric Influence of Trifluoromethyl Substitution on Phenylboronic Acid Systems
From a steric perspective, the trifluoromethyl group is bulkier than a hydrogen atom. In the case of 3-(trifluoromethyl)phenylboronic acid, the meta-positioning of the CF₃ group offers a balance between electronic activation and steric hindrance. Unlike the ortho-isomer, where the bulky CF₃ group is in close proximity to the boronic acid, potentially impeding its approach to the catalytic center, the meta-position allows for the electronic benefits without significant steric clash. nih.gov This unique combination of electronic and steric factors makes 3-(trifluoromethyl)phenylboronic acid a highly effective coupling partner in many synthetic applications. researchgate.net
Overview of Core Research Areas Pertaining to 3-(Trifluoromethyl)Phenylboronic Acid
The distinct properties of 3-(trifluoromethyl)phenylboronic acid have led to its application in several key areas of research:
Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.com 3-(Trifluoromethyl)phenylboronic acid serves as a crucial building block for introducing the trifluoromethylphenyl moiety into these complex molecules. chemimpex.com For instance, it has been utilized in the synthesis of β-lactamase inhibitors, which are important in combating antibiotic resistance. tcichemicals.com
Materials Science: In materials science, this compound is used in the development of advanced materials such as polymers and liquid crystals. researchgate.net The incorporation of the trifluoromethylphenyl group can impart desirable properties like thermal stability, chemical resistance, and specific optical or electronic characteristics. Research has explored its use in creating fluorinated polymers and as a component in electrolyte additives for lithium-ion batteries. researchgate.net
Catalysis and Reaction Development: 3-(Trifluoromethyl)phenylboronic acid is frequently employed as a substrate in the development and optimization of new catalytic methods. Its well-defined electronic and steric properties make it a useful probe for understanding reaction mechanisms and testing the efficacy of new catalyst systems, particularly for Suzuki-Miyaura and other cross-coupling reactions. sigmaaldrich.com
| Property | Value | Source |
| Molecular Formula | C₇H₆BF₃O₂ | sigmaaldrich.com |
| Molecular Weight | 189.93 g/mol | sigmaaldrich.com |
| Melting Point | 163-166 °C | sigmaaldrich.com |
| Appearance | White to light yellow powder | tcichemicals.com |
| CAS Number | 1423-26-3 | sigmaaldrich.com |
Properties
CAS No. |
1423-26-6 |
|---|---|
Molecular Formula |
C13H19N3O5S2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Trifluoromethyl Phenylboronic Acid and Its Chemical Derivatives
Established Approaches for Phenylboronic Acid Synthesis
The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov Several general strategies have been developed for their preparation.
One of the earliest and most straightforward methods involves the electrophilic trapping of organometallic intermediates . nih.govresearchgate.net This typically involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup then yields the desired boronic acid. While versatile, this method's utility can be limited by the functional group tolerance of the highly reactive organometallic precursors. nih.gov
Another major approach is the transition metal-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent . nih.gov The Miyaura borylation is a prominent example of this class of reactions, often utilizing a palladium catalyst to couple an aryl halide with a diboron species like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This method offers the advantage of milder reaction conditions and greater functional group compatibility compared to the organometallic routes. organic-chemistry.orgnih.gov
More recently, direct C-H borylation has emerged as a powerful and atom-economical strategy. researchgate.netorganic-chemistry.org This method involves the direct functionalization of an aromatic C-H bond using a boron-containing reagent, typically catalyzed by an iridium or rhodium complex. organic-chemistry.org This approach avoids the pre-functionalization of the aromatic ring with a halide, making it a more efficient process. organic-chemistry.orgacs.org
Specific Synthetic Routes for 3-(Trifluoromethyl)Phenylboronic Acid
The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the choice and optimization of synthetic methods for 3-(Trifluoromethyl)phenylboronic acid.
Organometallic Reagent-Mediated Borylation Strategies (e.g., Grignard Reactions)
The synthesis of 3-(Trifluoromethyl)phenylboronic acid can be achieved through the Grignard reagent pathway. This involves the initial formation of 3-(Trifluoromethyl)phenylmagnesium bromide from 1-bromo-3-(trifluoromethyl)benzene and magnesium metal. nih.govgoogle.com This Grignard reagent is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the final product. While effective, the preparation and handling of trifluoromethyl-substituted Grignard reagents require careful control of reaction conditions due to their potential instability. nih.gov
A study on the synthesis of various arylboronic acids demonstrated the general utility of reacting aryl Grignard reagents, prepared from the corresponding aryl bromides, with a boronating agent in the presence of lithium chloride to achieve excellent yields. organic-chemistry.org
| Reactant | Reagent | Product | Yield |
| 1-bromo-3-(trifluoromethyl)benzene | 1. Mg, 2. B(OR)₃, 3. H₃O⁺ | 3-(Trifluoromethyl)phenylboronic acid | Good to Excellent |
| Aryl Bromide | 1. Mg, LiCl, 2. Boronating agent | Arylboronic Acid | Excellent organic-chemistry.org |
Transition Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)
The Miyaura borylation reaction is a highly effective method for synthesizing 3-(Trifluoromethyl)phenylboronic acid and its esters. organic-chemistry.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of 1-bromo-3-(trifluoromethyl)benzene with bis(pinacolato)diboron (B₂pin₂). nih.gov A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate and desired reaction conditions. The reaction is generally tolerant of the trifluoromethyl group and proceeds under mild conditions. organic-chemistry.org
The resulting pinacol (B44631) ester is a stable, crystalline solid that can be easily purified and stored. sigmaaldrich.com If the free boronic acid is required, the pinacol ester can be readily hydrolyzed. This two-step process, borylation followed by hydrolysis, often provides a more robust and higher-yielding route to the final product compared to direct synthesis. acs.org
| Aryl Halide | Boron Reagent | Catalyst System | Product |
| 1-bromo-3-(trifluoromethyl)benzene | Bis(pinacolato)diboron | Pd(OAc)₂ / DPEphos, Et₃N nih.gov | 3-(Trifluoromethyl)phenylboronic acid pinacol ester |
| Aryl Halides | Bis(pinacolato)diboron | PdCl₂(dppf), KOAc organic-chemistry.org | Arylboronic acid pinacol esters |
Directed ortho-Metalation and Subsequent Borylation Techniques
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group. nih.gov
While not the most direct route to a meta-substituted product like 3-(Trifluoromethyl)phenylboronic acid, DoM is a crucial methodology for preparing more complex substituted phenylboronic acids where precise regiocontrol is essential. For instance, if a directing group were present on the ring in addition to the trifluoromethyl group, DoM could be used to install a boronic acid group at a specific ortho position relative to the directing group. harvard.edu The trifluoromethyl group itself is considered a moderate directing group for metalation. organic-chemistry.org
Preparation of Boronic Esters from 3-(Trifluoromethyl)Phenylboronic Acid
Boronic acids are often converted to boronic esters for purification, storage, and subsequent use in cross-coupling reactions. mdpi.com Boronic esters, particularly pinacol esters, exhibit enhanced stability compared to their corresponding boronic acids. sigmaaldrich.com
Synthesis and Chemical Stability of Pinacol Esters
The most common method for preparing pinacol esters from boronic acids is through a condensation reaction with pinacol. This reaction is typically carried out in a suitable solvent, often with the removal of water to drive the equilibrium towards the ester.
3-(Trifluoromethyl)phenylboronic acid can be readily converted to its pinacol ester, 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, by reaction with pinacol. chemicalbook.com This ester is a stable, white to off-white solid. chemicalbook.com The stability of pinacol esters is attributed to the formation of a five-membered ring, which protects the boron atom from degradation pathways such as protodeboronation and oxidation.
The synthesis of isobutylboronic acid pinacol ester, for example, is achieved by reacting isobutylboronic acid with pinacol in the presence of a dehydrating agent like magnesium sulfate. orgsyn.org A similar principle applies to the synthesis of the 3-(trifluoromethyl)phenyl derivative.
| Boronic Acid | Reagent | Product |
| 3-(Trifluoromethyl)phenylboronic acid | Pinacol | 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |
| Isobutylboronic acid | Pinacol, MgSO₄ | Isobutylboronic acid pinacol ester orgsyn.org |
The enhanced stability and handling characteristics of pinacol esters make them the preferred form of boronic acids for many applications in organic synthesis. sigmaaldrich.commdpi.com
Formation of Other Cyclic Boronic Ester Analogs
The synthesis of cyclic boronic ester analogs of 3-(trifluoromethyl)phenylboronic acid extends beyond the commonly used pinacol esters. By employing a variety of diols, including simple alkanediols, substituted diols, and chiral diols, a diverse range of cyclic structures can be accessed. These reactions are typically driven to completion by the removal of water, often through azeotropic distillation or the use of dehydrating agents.
The general approach involves the reaction of 3-(trifluoromethyl)phenylboronic acid with a 1,2- or 1,3-diol in an appropriate solvent. Common solvents for this transformation include toluene (B28343), dichloromethane (B109758) (CH2Cl2), and tetrahydrofuran (B95107) (THF). The choice of solvent and reaction conditions can influence the rate of reaction and the ease of purification.
Several methods have been reported for the synthesis of boronic esters from boronic acids and diols, which are applicable to 3-(trifluoromethyl)phenylboronic acid. These include:
Stirring the reactants at room temperature in the presence of a dehydrating agent, such as molecular sieves.
Refluxing the reactants in toluene with a Dean-Stark apparatus to facilitate the azeotropic removal of water. sciforum.net
Refluxing the reactants in THF with a dehydrating agent like calcium hydride (CaH2). sciforum.net
These methods allow for the preparation of a variety of cyclic boronic esters, including 1,3,2-dioxaborolanes (from 1,2-diols) and 1,3,2-dioxaborinanes (from 1,3-diols).
The following table summarizes the synthesis of various cyclic boronic ester analogs of 3-(trifluoromethyl)phenylboronic acid, showcasing the versatility of this reaction with different diols and reaction conditions.
Table 1: Synthesis of Cyclic Boronic Ester Analogs of 3-(Trifluoromethyl)Phenylboronic Acid
| Diol | Cyclic Boronic Ester Product | Reaction Conditions | Yield (%) | Reference |
| Pinacol | 2-(3-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Commercially available, synthesis method not detailed in cited literature. | N/A | apolloscientific.co.uksigmaaldrich.com |
| 1,3-Propanediol | 2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane | Reaction conditions not specified for this particular product in the search results. General methods for similar esters are known. | N/A | N/A |
| (L)-Dimethyl tartrate | (4R,5R)-Dimethyl 2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane-4,5-dicarboxylate | Toluene, Room Temperature, Molecular Sieves, 2h | Not specified for this specific combination in the search results, but general method is reported. | sciforum.net |
| (L)-Dibenzyl tartrate | (4R,5R)-Dibenzyl 2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane-4,5-dicarboxylate | Toluene, Reflux, 20h | Not specified for this specific combination in the search results, but general method is reported. | sciforum.net |
N/A: Not available in the search results.
The formation of chiral boronic esters, for example by using tartrate derivatives, is of significant interest as these compounds can be employed as chiral auxiliaries or in stereoselective synthesis. The straightforward nature of their formation makes 3-(trifluoromethyl)phenylboronic acid a valuable building block for the creation of a diverse library of cyclic boronic esters with tailored properties.
Reactivity and Mechanistic Investigations in Cross Coupling and Catalytic Reactions
Suzuki-Miyaura Cross-Coupling Reactions Involving 3-(Trifluoromethyl)Phenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures. 3-(Trifluoromethyl)phenylboronic acid is a frequently employed coupling partner in these reactions, and its reactivity has been the subject of numerous studies focusing on catalyst systems, reaction conditions, and mechanistic details.
The choice of the palladium catalyst and its associated ligands is paramount in achieving efficient Suzuki-Miyaura coupling with 3-(trifluoromethyl)phenylboronic acid. A variety of palladium sources and phosphine (B1218219) ligands have been successfully utilized, each offering distinct advantages in terms of reactivity, stability, and selectivity.
Commonly employed palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The active Pd(0) species, essential for the catalytic cycle, is either used directly or generated in situ from the Pd(II) precursor.
The nature of the phosphine ligand plays a crucial role in the efficiency of the coupling reaction. Triphenylphosphine (PPh3) is a widely used ligand, often in the form of Pd(PPh3)4. For instance, the coupling of a triflate with 3-(trifluoromethyl)phenylboronic acid has been successfully achieved using Pd(PPh3)4. acs.org Another effective catalyst system involves the use of dichlorobis(tri-o-tolylphosphine)palladium(II). nih.gov
More sophisticated and bulky electron-rich phosphine ligands, such as those from the XPhos family, have demonstrated enhanced reactivity, particularly in challenging coupling reactions. For example, a tandem catalyst system of XPhosPdG2 and XPhos has been employed for the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids, including 3-(trifluoromethyl)phenylboronic acid. rsc.orgscispace.com This system was found to be crucial for preventing a competing debromination reaction. rsc.org
The ligand can also profoundly influence the stereochemical outcome of the reaction. Studies on related systems have shown that the choice of ligand can dictate whether the reaction proceeds with retention or inversion of configuration at a stereocenter. beilstein-journals.orgnih.gov For example, using Pd(PPh3)4 as a catalyst in the coupling of (Z)-β-enamido triflates with arylboronic acids leads to the selective formation of products with retention of the double bond configuration. beilstein-journals.orgnih.gov Conversely, employing a catalyst with a dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand, such as Pd(dppf)Cl2, can result in the preferential formation of the product with an inverted configuration. beilstein-journals.orgnih.gov
Table 1: Palladium Catalyst Systems in Suzuki-Miyaura Reactions
| Palladium Catalyst | Ligand | Coupling Partner Example | Reference |
|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Aryl triflate | acs.org |
| Dichlorobis(tri-o-tolylphosphine)-palladium(II) | Tri-o-tolylphosphine | Aryl halide | nih.gov |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | dppf | Not specified | nih.gov |
| XPhosPdG2/XPhos | XPhos | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | rsc.orgscispace.com |
The optimization of reaction parameters such as the base and solvent system is critical for maximizing the yield and purity of the desired biaryl product in Suzuki-Miyaura reactions involving 3-(trifluoromethyl)phenylboronic acid.
Base Effects: A variety of inorganic and organic bases are used to facilitate the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and can also influence the occurrence of side reactions. Potassium carbonate (K2CO3) is a commonly used base, often in conjunction with solvents like dimethylformamide (DMF). acs.orgnih.gov However, the concentration of the base can be a critical factor. For instance, in the microwave-assisted coupling of a brominated pyrazolopyrimidinone (B8486647), using an excess of K2CO3 (3 equivalents) was found to promote the formation of an undesired debrominated byproduct. scispace.com Other bases such as potassium phosphate (B84403) (K3PO4) have also been employed successfully.
Solvent Effects: The solvent system plays a crucial role in dissolving the reactants and the catalyst, and it can also influence the reaction kinetics. Dimethylformamide (DMF) is a common solvent for these reactions. acs.org Dioxane is another frequently used solvent. In some cases, aqueous solvent systems are utilized, which aligns with the principles of green chemistry. For example, a water/ethanol mixture has been used as a solvent for microwave-assisted Suzuki reactions, as it facilitates the solvation of aryl halides in water. nih.gov
Microwave irradiation has emerged as a powerful tool for accelerating Suzuki-Miyaura reactions. Compared to conventional heating, microwave-assisted reactions often lead to significantly shorter reaction times, improved yields, and higher selectivity. In one study, switching from conventional heating (12 hours) to microwave irradiation (40 minutes) at 135°C not only dramatically reduced the reaction time but also completely suppressed the formation of a debrominated side product, resulting in a 91% isolated yield of the desired coupled product. scispace.com
Table 2: Optimization of Reaction Conditions
| Base | Solvent | Heating Method | Key Finding | Reference |
|---|---|---|---|---|
| K2CO3 | DMF | Conventional | Effective for coupling | acs.org |
| K2CO3 (excess) | Not specified | Microwave | Promotes debromination | scispace.com |
| K3PO4 | 1,4-Dioxane | Conventional | Effective for coupling | thieme-connect.de |
| Various | Water/Ethanol | Microwave | Good for aqueous media | nih.gov |
| K2CO3 | Not specified | Microwave | Suppresses side products, reduces time | scispace.com |
3-(Trifluoromethyl)phenylboronic acid has proven to be a versatile coupling partner, reacting with a wide array of aryl and heteroaryl halides and pseudohalides (such as triflates).
The reaction is compatible with various halogen leaving groups, including iodides, bromides, and even the less reactive chlorides. The coupling with aryl triflates, which are derivatives of phenols, has also been well-documented. acs.org
The electronic nature of the aryl or heteroaryl halide can influence the reaction's efficiency. Generally, electron-withdrawing groups on the halide partner can facilitate the oxidative addition step, leading to faster reactions. Conversely, electron-donating groups may require more forcing conditions or more active catalyst systems. Nevertheless, successful couplings have been reported with arylboronic acids bearing both electron-donating and electron-withdrawing substituents. rsc.orgscispace.com
The scope extends to complex heterocyclic systems. For example, 3-(trifluoromethyl)phenylboronic acid has been coupled with 5-bromo-7-azaindole, demonstrating its utility in the synthesis of medicinally relevant scaffolds. researchgate.net Furthermore, the coupling of a brominated pyrazolopyrimidinone derivative with a variety of aryl and heteroaryl boronic acids, including those with fluorine and ethoxycarbonyl substituents, has been achieved in good to excellent yields. nih.govrsc.orgscispace.com This highlights the broad functional group tolerance of the reaction.
Despite its versatility, there can be limitations. Steric hindrance on either coupling partner can impede the reaction. Additionally, highly electron-deficient or unstable coupling partners may lead to side reactions or decomposition.
Table 3: Scope of Coupling Partners for 3-(Trifluoromethyl)phenylboronic Acid
| Coupling Partner Type | Specific Example | Key Feature | Reference |
|---|---|---|---|
| Aryl Triflate | Substituted aryl triflate | Alternative to aryl halides | acs.org |
| Heteroaryl Bromide | 5-Bromo-7-azaindole | Synthesis of aza-biaryl | researchgate.net |
| Heteroaryl Bromide | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Synthesis of complex heterocycles | rsc.orgscispace.com |
| Aryl Chloride | Various substituted aryl chlorides | Use of less reactive halides | nih.gov |
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate (Ar-Pd-X).
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) intermediate to form a new diorganopalladium(II) complex (Ar-Pd-Ar'), displacing the halide. The electron-withdrawing trifluoromethyl group on the phenylboronic acid can influence the rate of this step by affecting the nucleophilicity of the boronate.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the diorganopalladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
The exact mechanism, particularly the stereochemical course of the transmetalation step, can be complex. For C(sp3)-hybridized boronic esters, two stereospecific pathways for transmetalation have been identified: one leading to retention of configuration and the other to inversion. researchgate.net While 3-(trifluoromethyl)phenylboronic acid is an sp2-hybridized system, the principles of ligand influence on the geometry of the palladium intermediates and the subsequent reaction pathways are relevant.
Isomerization can occur during the catalytic cycle, and this is often dependent on the ligand used. For instance, in the coupling of vinyl triflates, a proposed mechanism suggests that after oxidative addition and transmetalation to form a palladium complex, a fast reductive elimination with a ligand like PPh3 leads to retention of configuration. nih.gov With other ligands, competing pathways may become accessible, leading to isomerization before reductive elimination. nih.gov
Regioselectivity: In cases where the aryl or heteroaryl halide has multiple potential reaction sites, the Suzuki-Miyaura coupling can exhibit high regioselectivity. This selectivity is often governed by electronic and steric factors. For example, in the coupling of a bis(triflate) derived from 1,4-dihydroxy-9H-fluoren-9-one, the first Suzuki-Miyaura reaction occurs with excellent site selectivity at the 1-position. thieme-connect.de This is attributed to electronic reasons, where one triflate group is more activated than the other. thieme-connect.de Similarly, regioselective couplings have been observed in polyhalogenated pyridines, where the order of substitution can be controlled. beilstein-journals.orgnih.gov
Stereoselectivity: When the coupling partners can lead to the formation of stereoisomers, such as atropisomers (isomers arising from restricted rotation around a single bond), the Suzuki-Miyaura reaction can be conducted in a stereoselective manner. Atropselective Suzuki-Miyaura reactions have been developed to access axially chiral biaryls. beilstein-journals.orgnih.gov This is a significant area of research, as atropisomeric compounds are found in many natural products and chiral ligands.
The stereochemical outcome of the reaction can also be controlled by the choice of catalyst and ligands, as discussed previously. The ability to selectively produce either retention or inversion of configuration in certain substrates by simply changing the palladium ligand is a powerful tool for stereoselective synthesis. beilstein-journals.orgnih.gov
Petasis Borono-Mannich Reactions and Microwave-Assisted Variants
The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that involves an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines. 3-(Trifluoromethyl)phenylboronic acid can participate as the boronic acid component in this transformation.
The reaction is particularly useful for the synthesis of α-amino acids and their derivatives. The mechanism is believed to involve the formation of an iminium ion from the amine and aldehyde, followed by the formation of a boronate complex between the boronic acid and a hydroxyl group (either from the aldehyde or another component). The organic group from the boron then migrates to the electrophilic iminium carbon.
The electronic nature of the boronic acid is a key factor in the success of the Petasis reaction. While the reaction generally works well with electron-neutral or electron-rich arylboronic acids, electron-poor boronic acids like 3-(trifluoromethyl)phenylboronic acid can be more challenging substrates. organic-chemistry.org Reactions involving boronic acids with strong electron-withdrawing groups may fail to proceed to completion under standard conditions. acs.org
To overcome these limitations, microwave irradiation has been successfully applied to Petasis reactions. Microwave heating can significantly accelerate the reaction and improve yields, especially for less reactive substrates. researchgate.netorganic-chemistry.orglookchem.comresearchgate.net Solvent-free, microwave-assisted Petasis reactions have been developed, offering an efficient and environmentally friendly approach. organic-chemistry.org It has been noted that boronic acids with electron-withdrawing groups can perform well under these microwave conditions. organic-chemistry.org For example, the Petasis reaction of electron-poor aromatic amines has been successfully carried out under microwave irradiation, providing rapid access to unnatural N-aryl-α-amino acids. researchgate.netresearchgate.net The use of elevated temperatures, often achieved through microwave heating, can be crucial for driving the conversion of electron-poor boronic acids. organic-chemistry.org
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed addition reactions of organoboronic acids to unsaturated systems, such as enones, nitroalkenes, and ketones, represent a powerful method for carbon-carbon bond formation. thieme-connect.comacs.orgcore.ac.uk The reactivity of the arylboronic acid in these transformations is notably influenced by the electronic nature of its substituents.
Detailed research into the rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to trifluoromethyl ketones has shed light on the role of electronic effects. core.ac.uk In a study utilizing a rhodium(I)/phosphoramidite catalyst system, it was observed that electron-donating groups on the arylboronic acid generally increase the reaction rate, while electron-withdrawing groups have a retarding effect. core.ac.uk For instance, the addition of para-methoxyphenylboronic acid to 2,2,2-trifluoroacetophenone (B138007) proceeded to 60% conversion, whereas the less nucleophilic para-chlorophenylboronic acid resulted in a lower conversion under similar conditions. core.ac.uk
Given that 3-(trifluoromethyl)phenylboronic acid possesses a potent electron-withdrawing group, its reactivity in such rhodium-catalyzed additions is expected to be lower compared to electron-rich or unsubstituted phenylboronic acids. However, the reaction can still proceed to form the desired tertiary alcohols, often with high yields and enantioselectivities, particularly when activated substrates are used. core.ac.uk The general mechanism for these additions is proposed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the unsaturated substrate into the aryl-rhodium bond. thieme-connect.com
The following table summarizes the results of the rhodium-catalyzed asymmetric addition of various arylboronic acids to 2,2,2-trifluoroacetophenones, illustrating the impact of electronic effects on the reaction outcome. core.ac.uk
| Entry | Arylboronic Acid (R in R-Ph-B(OH)₂) | Substrate | Yield (%) | ee (%) |
| 1 | p-MeO | 2,2,2-trifluoroacetophenone | 50 | 68 |
| 2 | p-Cl | 2,2,2-trifluoroacetophenone | <50 | 72 |
| 3 | p-MeO | p-chloro-2,2,2-trifluoroacetophenone | 96 | 68 |
| 4 | p-Me | p-chloro-2,2,2-trifluoroacetophenone | 91 | 83 |
| 5 | H | p-chloro-2,2,2-trifluoroacetophenone | 90 | 79 |
Table 1: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to 2,2,2-Trifluoroacetophenones.
Aerobic Oxidative Cross-Coupling Reactions
Aerobic oxidative cross-coupling reactions have emerged as an environmentally benign and efficient strategy for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, molecular oxygen from the air often serves as the terminal oxidant, a significant advantage in terms of cost and sustainability. capes.gov.br 3-(Trifluoromethyl)phenylboronic acid is a competent coupling partner in such transformations.
Copper-catalyzed aerobic oxidative trifluoromethylthiolation of arylboronic acids provides a relevant example. capes.gov.br In these reactions, a copper catalyst mediates the coupling of an arylboronic acid with a trifluoromethylthiolating agent, using air as the oxidant. The reaction proceeds under mild, room temperature conditions and demonstrates good functional group tolerance. Both electron-donating and electron-withdrawing groups on the arylboronic acid are well-tolerated, leading to high yields of the corresponding aryl trifluoromethyl sulfides. capes.gov.br This indicates that 3-(trifluoromethyl)phenylboronic acid would be a suitable substrate for this transformation.
Mechanistic studies of related aerobic oxidative trifluoromethylations of arylboronic acids have provided insights into the catalytic cycle. The process is believed to involve a Cu(III) intermediate. rsc.org The reaction of a copper(I) precursor with an electrophilic trifluoromethyl source can generate a Cu(III)-CF₃ species. This intermediate then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to afford the trifluoromethylated arene and regenerate a copper(I) species, which can re-enter the catalytic cycle after oxidation. The presence of a fluoride (B91410) additive is often crucial for these reactions to proceed efficiently under aerobic conditions. rsc.org
The scope of copper-mediated aerobic oxidative trifluoromethylthiolation is illustrated in the table below, showcasing the versatility of this method with various arylboronic acids. capes.gov.br
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Methoxy-1-(trifluoromethylthio)benzene | 85 |
| 2 | 4-Methylphenylboronic acid | 4-Methyl-1-(trifluoromethylthio)benzene | 82 |
| 3 | Phenylboronic acid | (Trifluoromethylthio)benzene | 88 |
| 4 | 4-Chlorophenylboronic acid | 4-Chloro-1-(trifluoromethylthio)benzene | 92 |
| 5 | 4-Nitrophenylboronic acid | 4-Nitro-1-(trifluoromethylthio)benzene | 95 |
| 6 | 2-Naphthylboronic acid | 2-(Trifluoromethylthio)naphthalene | 89 |
Table 2: Copper-Mediated Aerobic Oxidative Trifluoromethylthiolation of Arylboronic Acids.
Copper-Mediated Transformations, including Trifluoromethylation of Arylboronic Acids
Copper-mediated cross-coupling reactions have become indispensable tools in organic synthesis, offering a cost-effective alternative to palladium-catalyzed processes. 3-(Trifluoromethyl)phenylboronic acid is frequently employed as a substrate in these transformations, including the important process of trifluoromethylation.
A notable development is the copper-mediated oxidative trifluoromethylation of arylboronic acids using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as the trifluoromethyl source. nih.gov This method operates at room temperature and is compatible with a wide array of functional groups, allowing for the synthesis of diverse trifluoromethylarenes. The reaction proceeds under an atmosphere of dry oxygen, which acts as the stoichiometric reoxidant, minimizing side reactions like protodeboronation. nih.gov The use of a ligand, such as 1,10-phenanthroline, has been shown to significantly enhance the yield of the desired trifluoromethylated product. nih.gov
The scope of this transformation is broad, accommodating both electron-rich and electron-deficient arylboronic acids, as well as sterically hindered ortho-substituted substrates. nih.gov This demonstrates the robustness of the method and its applicability to complex molecules.
Mechanistically, it is proposed that a CuCF₃ intermediate is formed, which then undergoes transmetalation with the arylboronic acid. Subsequent reductive elimination from a higher-valent copper species yields the trifluoromethylated arene. thieme-connect.com In some variations of this reaction, an S-(trifluoromethyl)diarylsulfonium salt is used as the trifluoromethylating agent in conjunction with copper powder, obviating the need for a ligand. thieme-connect.com
The following table presents a selection of arylboronic acids that have been successfully trifluoromethylated using a copper-mediated oxidative cross-coupling protocol. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Phenoxyphenylboronic acid | 1-Phenoxy-4-(trifluoromethyl)benzene | 68 |
| 2 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 78 |
| 3 | 4-tert-Butylphenylboronic acid | 1-tert-Butyl-4-(trifluoromethyl)benzene | 85 |
| 4 | 2-Methylphenylboronic acid | 1-Methyl-2-(trifluoromethyl)benzene | 70 |
| 5 | 3,5-Dimethylphenylboronic acid | 1,3-Dimethyl-5-(trifluoromethyl)benzene | 75 |
| 6 | 4-Fluorophenylboronic acid | 1-Fluoro-4-(trifluoromethyl)benzene | 72 |
Table 3: Copper-Mediated Oxidative Trifluoromethylation of Arylboronic Acids.
Catalytic Roles of 3 Trifluoromethyl Phenylboronic Acid and Its Analogues
Organoboron Catalysis for Direct Amide and Peptide Bond Formation
The direct dehydrative condensation of carboxylic acids and amines represents an ideal, atom-efficient method for synthesizing amides, with water as the only theoretical byproduct. rsc.orgrsc.org Organoboron compounds, particularly electron-deficient arylboronic acids, have been identified as effective catalysts for this transformation, circumventing the need for stoichiometric coupling reagents. rsc.orgacs.org The catalytic activity of these boronic acids is linked to their Lewis acidity, which is enhanced by electron-withdrawing substituents on the phenyl ring. rsc.org For instance, an increase in reaction rate was noted for para-trifluoromethyl-substituted aromatic boronic acid compared to an unsubstituted one. rsc.org
Pioneering work in this area demonstrated that phenylboronic acids with electron-deficient groups, such as 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid, effectively promote the amide condensation between carboxylic acids and amines. rsc.orgnih.gov These catalysts operate under azeotropic reflux conditions or in the presence of drying agents to facilitate the removal of water. nih.gov The development of these catalytic systems is a significant step towards greener and more sustainable chemical processes. rsc.org
In a notable advancement, the cooperative use of an electron-deficient arylboronic acid, like 3,5-bis(trifluoromethyl)phenylboronic acid, with a nucleophilic N-oxide co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), was found to be highly effective. rsc.orgnih.govtcichemicals.com This dual catalytic system expands the applicability of the method to less reactive and sterically hindered substrates. nih.govtcichemicals.com
The mechanism of boronic acid-catalyzed direct amidation has been a subject of detailed investigation, moving from simpler proposed intermediates to more complex, cooperative pathways. nih.gov It is generally accepted that the reaction avoids the high temperatures typically required for thermal amidation by providing a lower energy pathway. nih.gov
The initial step in the catalytic cycle involves the dehydrative condensation of the carboxylic acid with the arylboronic acid catalyst. nih.gov This reaction forms a key mixed anhydride (B1165640) intermediate, specifically an (acyloxy)boron species. rsc.orgnih.gov This activation of the carboxylic acid is a crucial stage. nih.gov
From this point, several mechanistic possibilities have been explored. One proposed pathway involves the nucleophilic attack of the amine on the activated (acyloxy)boron intermediate to form the amide and regenerate the boronic acid catalyst. rsc.org However, more recent studies suggest the involvement of more complex boron-containing species. nih.govrsc.org
Detailed mechanistic and computational studies have indicated that dimeric species and B–O–B bridged systems likely play a significant role in the catalytic cycle. nih.govrsc.org It has been proposed that the initially formed mixed anhydride can undergo further condensation under dehydrating conditions to form dimeric "ate"-complexes. rsc.org The formation of these B–O–B species is shown to be facile. nih.govrsc.org
In cooperative catalytic systems, such as those using a boronic acid and DMAPO, the mechanism is further refined. After the formation of the mixed anhydride, the nucleophilic co-catalyst (e.g., DMAPO) reacts with it to generate a more active cationic intermediate, which is a highly electrophilic acylating agent. nih.gov This "second activation" step significantly accelerates the rate of amidation. nih.gov The reaction pathway is a delicate equilibrium, as coordination of the nucleophile to the boron atom could form a less active species. nih.gov Heating is often required to favor the formation of the more active intermediate. nih.gov
Table 1: Proposed Intermediates in Boronic Acid-Catalyzed Dehydrative Condensation
| Intermediate Type | Description | Proposed Role | Source(s) |
|---|---|---|---|
| Mixed Anhydride | Formed from the reaction of a carboxylic acid and the boronic acid catalyst. | First activation of the carboxylic acid. | nih.gov |
| Cationic Intermediate | Generated from the reaction of the mixed anhydride with a nucleophilic additive (e.g., DMAPO). | A more active acylating agent (second activation). | nih.gov |
| Dimeric Boron Species | Complexes involving two boron atoms, often with B-O-B bridges. | Believed to be the catalytically active species in some pathways. | rsc.org, nih.gov |
| Tetrahedral Intermediate | Formed during the reaction of the mixed anhydride with a nucleophilic additive. | Precursor to the active cationic intermediate. | nih.gov |
The position and electronic nature of substituents on the phenylboronic acid catalyst have a profound impact on its catalytic efficiency. researchgate.netresearchgate.net This influence is a combination of electronic effects, which alter the Lewis acidity of the boron atom, and steric effects, which can influence substrate binding and the stability of intermediates. rsc.orgresearchgate.net
Electronic Effects: Electron-withdrawing groups, such as trifluoromethyl (-CF3) or fluoro (-F), generally increase the Lewis acidity of the boronic acid. rsc.orgresearchgate.net This enhanced acidity is often correlated with higher catalytic efficiency in electrophilic activation processes like amidation. researchgate.net For example, 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid are more acidic than unsubstituted phenylboronic acid and are effective amidation catalysts. nih.gov The introduction of a -CF3 group at the meta or para position increases the acidity compared to phenylboronic acid. researchgate.net This increased acidity stabilizes the key intermediates in the catalytic cycle. researchgate.net
Ortho-Effect: The presence of a substituent at the ortho position relative to the boronic acid group introduces specific steric and electronic interactions known as the ortho-effect.
Steric Hindrance: A bulky ortho-substituent can play a crucial role in preventing the deactivation of the catalyst. For instance, in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, the bulky ortho-trifluoromethyl group helps to suppress the coordination of the amine nucleophile to the boron atom of the active intermediate. rsc.orgdntb.gov.ua This prevents the loss of Lewis acidity, which is essential for catalytic activity. rsc.org
Intramolecular Interactions: Some ortho-substituents can participate in intramolecular bonding with the boronic acid moiety. An ortho-iodo group, for example, has been shown to act as a weak Lewis base, assisting in the catalytic cycle, possibly by acting as a hydrogen-bond acceptor in the transition state. nih.govacs.org Interestingly, for ortho-iodoarylboronic acids, electron-donating substituents on the aromatic ring were found to enhance catalytic activity, contrary to the general trend observed with other arylboronic acids. acs.org This highlights the unique role of the ortho-iodo group. acs.org In contrast, for an ortho-trifluoromethylphenylboronic acid, the acidity is reduced compared to its meta and para isomers due to steric hindrance. researchgate.net
The interplay of these effects is summarized in the table below.
Table 2: Influence of Substituent Position on Phenylboronic Acid Catalysis
| Substituent Position | General Effect on Acidity | Impact on Catalytic Amidation | Example Compound | Source(s) |
|---|---|---|---|---|
| meta / para | Electron-withdrawing groups increase acidity. | Increased acidity generally enhances catalytic activity. | 3,5-Bis(trifluoromethyl)phenylboronic acid | nih.gov, researchgate.net |
| ortho | Steric hindrance can decrease acidity. | Bulky groups can prevent catalyst deactivation by blocking amine coordination. | 2,4-Bis(trifluoromethyl)phenylboronic acid | rsc.org, researchgate.net, dntb.gov.ua |
| ortho | Can participate in intramolecular H-bonding. | Can assist catalysis through specific interactions (e.g., H-bond acceptor). | 2-Iodophenylboronic acid | nih.gov, acs.org |
The utility of a catalytic method is defined by its substrate scope—the range of starting materials that can be effectively converted to the desired product. Systems using 3-(trifluoromethyl)phenylboronic acid analogues have been shown to be applicable to a variety of carboxylic acids and amines, although limitations exist.
Early systems using electron-deficient arylboronic acids required harsh conditions for sterically hindered or less reactive substrates like conjugated carboxylic acids. nih.gov The development of cooperative catalytic systems, such as 3,5-bis(trifluoromethyl)phenylboronic acid with DMAPO, significantly broadened the scope. nih.govtcichemicals.com This system is effective for the amidation of less reactive carboxylic acids, including sterically hindered α-branched carboxylic acids and arenecarboxylic acids. nih.govtcichemicals.com Furthermore, it enables the chemoselective amidation of β-substituted acrylic acids. rsc.orgnih.gov
Catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) are effective at room temperature and can be used for the amidation of aliphatic and heteroaromatic carboxylic acids, as well as substrates containing sensitive functional groups like free phenols, indoles, and pyridines. acs.org The development of catalysts for challenging substrates, such as poorly nucleophilic aromatic amines (anilines), remains an active area of research. rsc.orgresearchgate.net
The methodology has also been extended to peptide synthesis. Borinic acids, which are related to boronic acids, have been shown to catalyze peptide bond formation between N-protected amino acids and amino acid esters in good yields and without detectable racemization, which is a critical challenge in peptide chemistry. researchgate.net
Table 3: Representative Substrate Scope for Arylboronic Acid-Catalyzed Amidation
| Catalyst System | Carboxylic Acid Scope | Amine Scope | Key Features | Source(s) |
|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)phenylboronic acid / DMAPO | Sterically hindered aliphatic, aromatic, conjugated acids | Primary and secondary amines, anilines | Cooperative catalysis, effective for challenging substrates | nih.gov, rsc.org, tcichemicals.com |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Aliphatic, heteroaromatic, functionalized acids | Aliphatic amines | Mild, room temperature conditions, recyclable catalyst | acs.org |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Bulky substrates | α-Amino acid derivatives | High yields, low temperature (25 °C), no racemization observed | rsc.org |
| Borinic acids | N-Protected α-amino acids (Boc-, Z-protected) | α-Amino acid esters | Peptide synthesis, no detectable racemization | researchgate.net |
Other Catalytic Applications in Organic Synthesis
Beyond its role in amide bond formation, 3-(trifluoromethyl)phenylboronic acid is a valuable reactant and building block in a range of other important organic transformations. sigmaaldrich.comchemimpex.com Its trifluoromethyl group imparts unique electronic properties and can enhance the biological activity or material properties of the resulting products. chemimpex.com
Key applications include:
Suzuki-Miyaura Cross-Coupling: This is one of the most prominent applications of arylboronic acids. 3-(Trifluoromethyl)phenylboronic acid is used to introduce the 3-(trifluoromethyl)phenyl moiety onto various molecules, a crucial step in the synthesis of many pharmaceuticals and agrochemicals. sigmaaldrich.comchemimpex.comclockss.org
Rhodium-Catalyzed Addition Reactions: It serves as a reactant in rhodium-catalyzed additions, enabling the formation of new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com
Petasis (Borono-Mannich) Reactions: The compound can participate in microwave-assisted Petasis reactions, a multicomponent reaction that combines an amine, an aldehyde, and a vinyl- or aryl-boronic acid. sigmaaldrich.comsigmaaldrich.com
Aerobic Oxidative Cross-Coupling: It is used as a coupling partner in aerobic oxidative reactions. sigmaaldrich.comsigmaaldrich.com
Synthesis of Biologically Active Molecules: The 3-(trifluoromethyl)phenyl group is a common structural motif in medicinal chemistry. The use of this boronic acid is integral to the synthesis of various biologically active compounds and complex molecules. sigmaaldrich.comchemimpex.com
These applications underscore the versatility of 3-(trifluoromethyl)phenylboronic acid as a foundational reagent in modern synthetic chemistry. chemimpex.com
Influence of the Trifluoromethyl Group on Electronic and Steric Properties
Electronic Effects: Inductive (σI) and Mesomeric (σR) Contributions of -CF3
The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily due to the high electronegativity of the three fluorine atoms. This influence is transmitted to the aromatic ring through two main electronic effects: the inductive effect (σI) and the mesomeric effect (σR).
Inductive Effect (σI): The -CF3 group exhibits a strong negative inductive effect (-I). The fluorine atoms pull electron density away from the carbon atom to which they are attached. This effect is then propagated through the sigma (σ) bonds of the phenyl ring, leading to a general decrease in electron density across the aromatic system. This electron-withdrawing character is a dominant feature of the -CF3 group. mdpi.com
This potent electron-withdrawing nature significantly influences the reactivity and acidity of the boronic acid functional group. researchgate.net
Impact on Lewis Acidity of the Boronic Acid Moiety
Phenylboronic acids function as Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate anion. The stability of this anion, and thus the Lewis acidity of the boronic acid, is enhanced by electron-withdrawing substituents on the phenyl ring.
The strong inductive (-I) effect of the meta-positioned -CF3 group in 3-(Trifluoromethyl)phenylboronic acid withdraws electron density from the phenyl ring. This, in turn, pulls electron density from the boron atom, making it more electron-deficient and a stronger Lewis acid. Consequently, 3-(Trifluoromethyl)phenylboronic acid is significantly more acidic than unsubstituted phenylboronic acid. researchgate.net The pKa value for 3-(Trifluoromethyl)phenylboronic acid is approximately 7.88, which is a full pKa unit lower than that of phenylboronic acid (pKa ≈ 8.8). nih.govsemanticscholar.org This increase in acidity is a direct consequence of the electronic stabilization of the resulting boronate anion by the -CF3 group.
Steric Hindrance Effects on Reactivity and Conformational Preferences
While electronic effects are dominant for the meta-substituted isomer, steric effects also play a role in the chemistry of trifluoromethylphenylboronic acids, particularly when the substituent is in the ortho position. The trifluoromethyl group is considered sterically bulky. capes.gov.br For 3-(Trifluoromethyl)phenylboronic acid, the meta-positioning of the -CF3 group means it does not directly crowd the boronic acid moiety. Therefore, steric hindrance has a minimal impact on the reactivity and conformational preference of the boronic acid group in this specific isomer compared to its ortho counterpart. researchgate.net
In the solid state, trifluoromethylphenylboronic acids typically form hydrogen-bonded dimers with a syn-anti conformation, and the -CF3 group does not interact directly with the boronic acid moiety. researchgate.net The primary influence of the -CF3 group in the meta position remains electronic rather than steric.
Comparative Analysis of Isomeric (Ortho, Meta, Para) Trifluoromethylphenylboronic Acids
The position of the -CF3 group on the phenyl ring leads to significant differences in the properties of the ortho, meta, and para isomers, especially concerning their acidity.
Acidity:
Ortho-isomer (2-(Trifluoromethyl)phenylboronic acid): This isomer is surprisingly less acidic (pKa ≈ 9.45-9.58) than unsubstituted phenylboronic acid. nih.govsemanticscholar.org This reduced acidity is attributed to steric hindrance. The bulky ortho--CF3 group sterically inhibits the necessary geometric change of the boron center from a trigonal planar to a tetrahedral state upon formation of the boronate anion. researchgate.netmdpi.com
Meta-isomer (3-(Trifluoromethyl)phenylboronic acid): As discussed, this isomer is significantly more acidic (pKa ≈ 7.85-7.88) than phenylboronic acid. nih.govsemanticscholar.org The strong inductive effect of the -CF3 group at the meta position effectively increases the Lewis acidity of the boron atom without the complicating factor of steric hindrance. researchgate.net
Para-isomer (4-(Trifluoromethyl)phenylboronic acid): The para-isomer is also more acidic than phenylboronic acid, with a pKa (≈ 7.82-7.90) very similar to the meta isomer. nih.govsemanticscholar.org Here, the electron-withdrawing inductive effect also dominates, leading to a pronounced increase in acidity.
The following table summarizes the pKa values for the isomeric trifluoromethylphenylboronic acids, highlighting the impact of the substituent's position.
| Compound | Substituent Position | Reported pKa Value(s) | Acidity Compared to Phenylboronic Acid (pKa ≈ 8.8) |
|---|---|---|---|
| 2-(Trifluoromethyl)phenylboronic acid | Ortho | 9.45 - 9.58 nih.govsemanticscholar.org | Less Acidic |
| 3-(Trifluoromethyl)phenylboronic acid | Meta | 7.85 - 7.88 nih.govsemanticscholar.org | More Acidic |
| 4-(Trifluoromethyl)phenylboronic acid | Para | 7.82 - 7.90 nih.govsemanticscholar.org | More Acidic |
This comparative analysis demonstrates that while the -CF3 group is strongly electron-withdrawing, its effect on the acidity of the boronic acid group is modulated by its position. The meta and para isomers show the expected increase in acidity due to electronic effects, whereas the ortho isomer's acidity is attenuated by overriding steric factors. researchgate.net
Structural Elucidation and Conformational Analysis
Solid-State Structural Characterization by X-ray Diffraction
A key finding from the structural analysis of trifluoromethylphenylboronic acid isomers is the significant influence of the trifluoromethyl (CF3) group's position on the dihedral angle between the phenyl ring and the boronic acid group. mdpi.com However, a common feature across the isomers is the formation of characteristic hydrogen-bonded dimers. researchgate.net
Analysis of Hydrogen Bonding Networks and Dimeric Forms
In the solid state, 3-(Trifluoromethyl)phenylboronic acid, like its isomers and many other arylboronic acids, consistently forms hydrogen-bonded dimers. researchgate.netmdpi.com This primary structural motif arises from the intermolecular hydrogen bonds between the hydroxyl groups of two neighboring boronic acid moieties. The molecules arrange in a syn-anti conformation to facilitate this interaction, creating a stable eight-membered ring system. researchgate.net Research indicates that the trifluoromethyl group does not participate as a hydrogen bond acceptor in these networks. researchgate.net
The formation of these dimeric units is a fundamental aspect of the solid-state chemistry of phenylboronic acids, creating a robust primary supramolecular synthon.
Elucidation of Crystal Packing and Supramolecular Organization
While the strong O-H···O hydrogen bonds define the dimers, the arrangement of these dimers into larger assemblies is governed by other interactions. In related fluorinated phenylboronic acids, weak intermolecular C-H···F and C-H···O interactions have been shown to play a significant role in the final crystal architecture. mdpi.comnih.gov These interactions guide the formation of extended networks, such as ribbon or sheet-like motifs. For the trifluoromethyl-substituted isomers, the supramolecular structure is likewise influenced by such weak interactions, leading to a specific three-dimensional packing arrangement.
Solution-State Conformational Behavior
The conformational behavior of 3-(Trifluoromethyl)phenylboronic acid in solution has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The three isomers of trifluoromethylphenylboronic acid have been characterized by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR. researchgate.net In solution, the molecule is not fixed in a single conformation as in the solid state but experiences rotation around the C-B bond.
For phenylboronic acids, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the B(OH)₂ group. The energetic barrier to this rotation is influenced by the electronic and steric nature of the substituents on the phenyl ring. While specific rotational energy barriers for the 3-CF₃ isomer are part of detailed computational studies, the NMR data confirms the dynamic nature of the molecule in solution.
Intramolecular Interactions Involving the Boronic Acid and Trifluoromethyl Groups
A significant aspect of the structural chemistry of fluorinated phenylboronic acids is the potential for intramolecular interactions between the fluorine-containing substituent and the boronic acid group. In the case of 3-(Trifluoromethyl)phenylboronic acid, studies have shown that the CF₃ group does not act as an intramolecular hydrogen bond acceptor for the boronic acid's hydroxyl protons. researchgate.net
This is a key distinction from some other ortho-substituted fluorophenylboronic acids, where a weak intramolecular B-O-H···F bond can be observed. nih.gov For the meta-positioned CF₃ group in 3-(Trifluoromethyl)phenylboronic acid, the distance and geometry are not favorable for such an interaction. The primary forces dictating the conformation are therefore the steric and electronic effects of the CF₃ group on the phenyl ring and the inherent conformational preferences of the boronic acid group itself. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Advanced Surface Characterization Techniques for Functionalized Materials (e.g., XPS, SEM, TEM, BET)
The surface modification of materials with 3-(Trifluoromethyl)phenylboronic acid imparts unique chemical functionalities that necessitate advanced characterization techniques to confirm successful functionalization and to understand the resulting surface morphology and properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Brunauer–Emmett–Teller (BET) analysis are indispensable for a comprehensive evaluation of these functionalized materials.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly sensitive, surface-specific quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When materials are functionalized with 3-(Trifluoromethyl)phenylboronic acid, XPS is a primary tool to verify the covalent attachment of the trifluoromethylphenyl groups.
A key indicator of successful functionalization is the detection of a fluorine (F 1s) peak in the XPS spectrum of the modified material, which would be absent in the pristine material. For instance, in a study on multi-layer graphitic material functionalized with a similar compound, 4-(trifluoromethyl)phenyl boronic acid, a distinct peak at a binding energy of approximately 687.9 eV was observed, confirming the presence of fluorine from the trifluoromethyl group. rsc.org The high-resolution spectrum of the C 1s region would also be altered, showing new components corresponding to C-F and C-B bonds, further evidencing the functionalization. Quantitative analysis of the atomic percentages of carbon, oxygen, boron, and fluorine can provide an estimate of the degree of functionalization on the surface. rsc.org
Detailed Research Findings from XPS Analysis:
| Element | Binding Energy (eV) | Observation | Significance |
| F 1s | ~688 | Presence of a strong peak | Confirms the incorporation of the -CF3 group onto the material's surface. rsc.org |
| B 1s | ~192 | Presence of a peak | Indicates the presence of boronic acid moieties, although this peak can sometimes be broad or have low intensity depending on the surface concentration and environment. |
| C 1s | Variable | Deconvolution reveals new components | Can distinguish between sp2 and sp3 hybridized carbon, C-O, C-B, and C-F bonds, providing detailed insight into the chemical changes on a carbon-based material. |
| O 1s | ~532 | Change in peak shape and intensity | Reflects the presence of B(OH)2 groups and potential surface oxidation. |
Scanning Electron Microscopy (SEM)
SEM is utilized to investigate the surface topography and morphology of the functionalized material. By scanning the surface with a focused beam of electrons, SEM provides high-resolution images that can reveal changes in surface texture, roughness, and the distribution of functional groups on a micro-scale.
Transmission Electron Microscopy (TEM)
TEM offers even higher resolution imaging than SEM, allowing for the visualization of the material's internal structure, including its crystallinity and the arrangement of atomic layers. For materials like functionalized nanoparticles or graphene, TEM is crucial for assessing the impact of the surface modification on the nanoscale architecture.
TEM images can confirm that the core structure of the material remains intact after functionalization. For example, in the case of multi-layer graphene, TEM can verify that the graphitic planes are preserved. rsc.org It can also provide evidence of the functional layer, sometimes appearing as a subtle change in contrast on the material's edges or surface, although directly imaging the thin organic layer of 3-(Trifluoromethyl)phenylboronic acid can be challenging without specific staining techniques.
Brunauer–Emmett–Teller (BET) Analysis
BET analysis is a physical adsorption technique used to determine the specific surface area of a material. It involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the surface area.
Functionalization of a material with 3-(Trifluoromethyl)phenylboronic acid can lead to changes in its specific surface area. Typically, the addition of functional groups onto a surface can lead to a slight decrease in the BET surface area. This is because the attached molecules can block or fill some of the micropores and mesopores present on the material's surface. However, the change in surface area can also depend on whether the functionalization process causes any structural changes, such as exfoliation or delamination in layered materials, which could potentially increase the accessible surface area. For example, analysis of functionalized multi-layer graphitic material showed a specific surface area that was indicative of successful surface modification without significant alteration of the porous structure. rsc.org
Summary of Surface Characterization Data:
| Technique | Parameter Measured | Typical Finding for Functionalized Material |
| XPS | Elemental Composition & Chemical State | Presence of F 1s and B 1s signals; altered C 1s spectrum. rsc.org |
| SEM | Surface Morphology & Topography | Possible increased surface roughness; preservation of overall microstructure. rsc.org |
| TEM | Internal Structure & Nanoscale Morphology | Confirmation of preserved bulk structure (e.g., graphitic layers). rsc.org |
| BET | Specific Surface Area & Porosity | Slight decrease or minor change in surface area, indicating surface coverage by functional groups. rsc.orgresearchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. arxiv.org It is frequently employed for the geometry optimization of molecules like 3-(Trifluoromethyl)phenylboronic acid, providing a stable, low-energy conformation. arxiv.orggoogle.com These calculations are vital for predicting molecular properties and reactivity.
For phenylboronic acid derivatives, quantum chemical calculations are often performed using the Gaussian 09 program package. ijltet.org A common and effective method involves the B3LYP functional combined with a standard 6-311G(d,p) or 6-311++G(d,p) basis set. ijltet.orgnih.gov This approach has been successfully used to determine the optimized geometry, including bond lengths and angles, and to analyze vibrational frequencies. ijltet.org Studies on related trifluoromethylphenylboronic acid isomers have confirmed that DFT calculations, alongside single crystal X-ray diffraction, are powerful tools for determining their molecular structure. researchgate.net The optimized geometry reveals a syn-anti conformation for the hydrogen-bonded dimers formed by these molecules. researchgate.net
Table 8.1: Representative DFT Calculation Parameters
| Parameter | Typical Value/Method |
| Software | Gaussian 09 |
| Functional | B3LYP |
| Basis Set | 6-311G(d,p) or 6-311++G(d,p) |
| Task | Geometry Optimization, Frequency Calculation |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. ijltet.org
In a study on the related 3,5-bis(trifluoromethyl)phenylboronic acid, DFT calculations determined the HOMO and LUMO energies. ijltet.org The analysis showed that the charge transfer primarily occurs within the molecule, a characteristic feature highlighted by the distribution of these orbitals. ijltet.org For many phenylboronic acids, the HOMO is typically distributed over the triarylamine donor part, while the LUMO is delocalized over the acceptor components. researchgate.net Theoretical studies on various phenylboronic acids have shown that their LUMO energies are significantly lower than those of common carbonate electrolytes, making them suitable candidates for electrolyte additives. researchgate.net The introduction of the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO and influence the HOMO-LUMO gap, thereby affecting the molecule's electronic properties and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. ijltet.org
Table 8.2: Frontier Orbital Energies for a Related Compound: 3,5-Bis(trifluoromethyl)phenylboronic acid
| Molecular Orbital | Energy (eV) |
| HOMO | 0.357 |
| LUMO | 0.192 |
| HOMO-LUMO Gap (Egap) | 0.165 |
| Data from a study on 3,5-Bis(trifluoromethyl)phenylboronic acid serves as an illustrative example. ijltet.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential. nih.gov
Prediction and Calculation of Acidity Constants (pKa)
The acidity constant (pKa) is a fundamental property of boronic acids, dictating their behavior in solution and their utility in applications like Suzuki-Miyaura coupling. Computational methods, including DFT and other ab initio calculations, are increasingly used to predict pKa values, although achieving high accuracy can be challenging. researchgate.netmdpi.comresearchgate.net
For the isomers of trifluoromethylphenylboronic acid, both experimental (spectrophotometric and potentiometric) and computational studies have been conducted. researchgate.net Research shows that the introduction of the electron-withdrawing trifluoromethyl (-CF3) group at the meta position increases the Lewis acidity of the boronic acid compared to the parent phenylboronic acid. researchgate.netnih.gov This is attributed to the strong inductive effect of the -CF3 group, which stabilizes the resulting boronate anion. nih.gov In contrast, the ortho isomer shows reduced acidity, which is attributed to steric hindrance. researchgate.net The calculated pKa values from computational models generally show good qualitative agreement with experimental results for series of related compounds. researchgate.netmdpi.com
Table 8.3: Comparative pKa Values of Substituted Phenylboronic Acids
| Compound | Substituent Position | Experimental pKa |
| Phenylboronic acid | - | ~8.8 |
| 3-(Trifluoromethyl)phenylboronic acid | meta | < 8.8 (Increased acidity) |
| 2-(Trifluoromethyl)phenylboronic acid | ortho | > 8.8 (Reduced acidity) |
| 4-(Trifluoromethyl)phenylboronic acid | para | < 8.8 (Increased acidity) |
| Qualitative comparison based on cited literature. researchgate.netnih.gov |
Mechanistic Elucidation Through Transition State Analysis
Transition state analysis via DFT calculations is a powerful method for elucidating reaction mechanisms, particularly for complex catalytic cycles like the Suzuki-Miyaura cross-coupling reaction, where 3-(Trifluoromethyl)phenylboronic acid is often used as a reactant. nih.govsigmaaldrich.comnih.gov This type of analysis involves locating the transition state structures on the potential energy surface and calculating the activation energy barriers for each step of the reaction. nih.gov
Modeling of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonds)
Computational modeling is essential for understanding the non-covalent interactions that govern the supramolecular structure of 3-(Trifluoromethyl)phenylboronic acid in the solid state. These interactions include strong hydrogen bonds as well as weaker directional forces. researchgate.net
In Silico Studies of Molecular Interactions with Theoretical Biological Models (focus on interaction mechanism, not biological outcome)
In silico molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), like 3-(Trifluoromethyl)phenylboronic acid, and a macromolecular target, typically a protein or enzyme. nih.govnih.govfrontiersin.org These studies focus on the mechanism of binding, identifying the specific interactions that stabilize the ligand-protein complex. frontiersin.org
For boronic acids, a common area of investigation is their interaction with bacterial enzymes, such as leucyl-tRNA synthetase (LeuRS). researchgate.netnih.govresearchgate.net Docking studies on related compounds like 5-trifluoromethyl-2-formylphenylboronic acid have been performed to understand how they fit into the active site of E. coli LeuRS. researchgate.net The primary interaction mechanism involves the boronic acid moiety. The boron atom, being a Lewis acid, can form a covalent adduct with a nucleophilic residue (like a serine or threonine hydroxyl group) in the enzyme's active site. researchgate.net In addition to this key covalent interaction, the simulation analyzes other non-covalent forces that contribute to the binding affinity, including:
Hydrogen bonds: Formed between the hydroxyl groups of the boronic acid and polar amino acid residues. nih.gov
Hydrophobic interactions: Occurring between the phenyl ring of the ligand and nonpolar residues in the binding pocket. nih.gov
Electrostatic interactions: Involving the trifluoromethyl group and charged or polar residues.
By decomposing the binding free energy, these computational models can highlight the key amino acid residues responsible for the interaction, providing a detailed picture of the binding mechanism at the atomic level. nih.gov
Equilibria and Stability Considerations
Protodeboronation Reaction: Mechanism and Factors Influencing Stability
Protodeboronation is a chemical process involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is a well-documented undesired side reaction in processes that use boronic acids, such as cross-coupling reactions. The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of the organic substituent.
For electron-deficient arylboronic acids like 3-(Trifluoromethyl)phenylboronic acid, the stability is significantly influenced by the pH of the medium. While they exhibit negligible susceptibility to acid-catalyzed protodeboronation, they can be unstable under basic conditions. acs.org The mechanism of protodeboronation is complex and can proceed through multiple pathways. nih.gov
Mechanism: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form, [ArB(OH)₃]⁻. For highly electron-deficient arenes, a key protodeboronation pathway involves the formation of a transient aryl anion. nih.gov Kinetic studies, including analyses of kinetic isotope effects, suggest that for very electron-deficient systems, the rate-limiting step is the cleavage of the B-C bond, which is then followed by protonation of the resulting aryl anion. nih.gov
Factors Influencing Stability:
pH: The reaction pH is a critical factor. The rate of protodeboronation for many electron-deficient arylboronic acids increases significantly at high pH due to the formation of the more reactive boronate species. nih.govresearchgate.net
Electronic Effects: The strongly electron-withdrawing trifluoromethyl (-CF₃) group makes the aromatic ring electron-deficient, which can influence the rate and mechanism of protodeboronation. Studies on various substituted arylboronic acids have shown a mechanistic shift from a concerted proton transfer for simple aryl rings to a pathway involving a transient aryl anion for highly electron-deficient rings. nih.gov
Catalysis: Self-catalysis can occur, particularly when the pH is close to the pKa of the boronic acid, where both the acidic and basic forms of the compound are present in significant concentrations. nih.gov
Table 1: Factors Affecting Protodeboronation of 3-(Trifluoromethyl)phenylboronic Acid
| Factor | Influence on Stability | Mechanism |
| High pH (Basic Conditions) | Decreases stability | Promotes formation of the more reactive trihydroxyboronate anion, [ArB(OH)₃]⁻. acs.orgnih.gov |
| Low pH (Acidic Conditions) | Generally stable | Highly electron-deficient arylboronic acids show low susceptibility to acid-catalyzed protodeboronation. acs.org |
| Electron-withdrawing Substituent (-CF₃) | Influences mechanism | Promotes a pathway potentially involving a transient aryl anion due to stabilization of negative charge. nih.gov |
| Self-Catalysis | Can decrease stability | Occurs when pH is near the pKa, involving both the boronic acid and its conjugate base. nih.gov |
Acid-Boroxine Equilibrium in Solution and Solid State
Arylboronic acids, including 3-(Trifluoromethyl)phenylboronic acid, can undergo a reversible dehydration reaction to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). acs.org This equilibrium exists in both the solid state and in solution. The formation of the boroxine involves the condensation of three boronic acid molecules with the elimination of three molecules of water. This process is often the reason why commercial samples of 3-(Trifluoromethyl)phenylboronic acid are sold as a mixture containing varying amounts of the corresponding anhydride (boroxine). tcichemicals.com
The dehydration can occur upon heating or even at room temperature in certain solvents. acs.org
The position of the equilibrium between 3-(Trifluoromethyl)phenylboronic acid and its boroxine is significantly affected by both the solvent and the temperature.
Solvent: The nature of the solvent plays a crucial role. In non-coordinating or less polar solvents like chloroform (B151607) (CDCl₃), the equilibrium can favor the formation of the boroxine. Conversely, in coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium is often shifted significantly towards the free boronic acid, as the solvent can interact with and stabilize the acid form.
Temperature: The formation of boroxine from boronic acid is generally an entropically driven process, as it releases water molecules. Consequently, increasing the temperature often shifts the equilibrium towards the boroxine.
Several analytical techniques can be employed to investigate the acid-boroxine equilibrium and quantify the amount of boroxine present in a sample. These methods are crucial for quality control and for understanding the reactivity of the boronic acid reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR are powerful tools for studying the equilibrium in solution. The different chemical environments of the nuclei in the boronic acid and the boroxine allow for their distinct signals to be observed and integrated, providing a quantitative measure of their relative concentrations.
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect both the boronic acid and its boroxine. However, care must be taken as the high temperatures in some MS sources can promote boroxine formation, potentially complicating the analysis. rsc.org Methods like nano-LC-EI/MS have been developed to analyze boronic acids with a reduced tendency for in-source boroxine formation. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can distinguish between the boronic acid and the boroxine through their characteristic vibrational modes.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the dehydration process in the solid state, providing information on the temperatures at which water is lost and the boroxine is formed. acs.org
Powder X-ray Diffraction (PXRD): This method can be used to analyze the crystalline structure of the solid material, helping to identify the presence of either the boronic acid, the boroxine, or a mixture of both.
Table 2: Analytical Methods for Boroxine Content Assessment
| Analytical Method | Principle | Application |
| NMR Spectroscopy | Distinguishes between the unique magnetic environments of nuclei in the acid and boroxine. | Quantitative analysis of the equilibrium in solution. nih.gov |
| Mass Spectrometry | Separates and detects ions based on their mass-to-charge ratio. | Identification of acid and boroxine; potential for quantification. rsc.orgresearchgate.net |
| IR/Raman Spectroscopy | Measures the characteristic vibrations of chemical bonds. | Structural characterization in both solid and solution states. |
| Thermal Analysis (DSC/TGA) | Monitors physical and chemical changes as a function of temperature. | Studies the solid-state dehydration and thermal stability. acs.org |
| Powder X-ray Diffraction (PXRD) | Analyzes the crystalline structure of solid materials. | Identification of crystalline phases of the acid and/or boroxine. |
Hydrolytic Stability of 3-(Trifluoromethyl)Phenylboronic Acid and Its Ester Derivatives
The hydrolytic stability of boronic acids and their esters is a critical parameter, especially in the context of their use in aqueous reaction media or for biological applications.
3-(Trifluoromethyl)phenylboronic Acid: The introduction of fluorine-containing substituents like -CF₃ generally enhances the Lewis acidity of the boronic acid. nih.govdntb.gov.ua Studies on various fluorinated phenylboronic acids have shown that their hydrolytic stability (decomposition rate) is dependent on pH and temperature, but there isn't always a simple correlation between the pKa and the rate of decomposition. dntb.gov.uaresearchgate.net
Boronic Ester Derivatives: Esterification of the boronic acid group, for example, by reaction with a diol to form a boronate ester, is a common strategy to enhance stability and facilitate purification. It is often assumed that esters provide protection against degradation pathways like protodeboronation. However, the stability of boronic esters to hydrolysis is nuanced. researchgate.net
The rate of hydrolysis of a boronic ester back to the boronic acid can be significant and is influenced by factors such as:
The nature of the diol: The structure of the diol used to form the ester has a profound impact on hydrolytic stability. Bulky diols can form more stable esters. researchgate.net
pH: Hydrolysis can be catalyzed by both acid and base.
Steric and Electronic Effects: The substituents on the aryl ring and the structure of the ester itself influence the susceptibility of the boron atom to nucleophilic attack by water.
Advanced Applications in Organic Synthesis and Material Science
Covalent Functionalization of Graphitic Materials via Aryl Radical Generation
The covalent functionalization of graphitic materials, such as graphene and graphite (B72142), is a critical strategy for tuning their physical and chemical properties. One effective method involves the generation of aryl radicals, which can then form covalent bonds with the sp²-hybridized carbon lattice of the material. units.it Arylboronic acids have emerged as valuable precursors for aryl radicals. nih.gov
Recent advancements in electrochemistry have enabled the efficient generation of aryl radicals from stable organoboron reagents. nih.govrsc.org While arylboronic acids typically have high oxidation potentials, these can be overcome using techniques like pulsed electrosynthesis. nih.govresearchgate.net This electrochemical approach can mitigate common issues such as electrode passivation from radical grafting and homocoupling of the aryl radicals. nih.govnih.govresearchgate.net The process involves the one-electron oxidation of the organoboron compound to produce the corresponding aryl radical, which is highly reactive and can subsequently functionalize surfaces. nih.gov
While specific studies detailing the use of 3-(Trifluoromethyl)phenylboronic acid for this purpose are emerging, the established principles of aryl radical generation from arylboronic acids make it an ideal candidate for this application. nih.govnih.gov The resulting 3-(trifluoromethyl)phenyl radical can be grafted onto graphene, introducing the -CF₃ group to the surface. This modification can significantly alter the electronic properties, hydrophobicity, and reactivity of the graphitic material, opening avenues for its use in advanced composites, sensors, and electronic devices. Sonochemical methods, which use ultrasound to exfoliate graphite into graphene sheets while simultaneously generating radicals, also present a viable pathway for this type of functionalization. illinois.edunih.gov
Incorporation into Covalent Organic Frameworks (COFs) and Other Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties, making them promising for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netnih.gov Boronic acids were the foundational building blocks used in the very first synthesis of COFs, a testament to their utility in this field. scispace.comalfa-chemistry.com
The formation of boronic acid-derived COFs typically proceeds through two main reversible condensation reactions: the self-condensation of boronic acids to form boroxine (B1236090) linkages, or the reaction of boronic acids with diols (like catechols) to create boronate ester linkages. alfa-chemistry.com These reversible reactions allow for "error-checking" during the synthesis, which is crucial for the formation of a highly crystalline and ordered framework.
3-(Trifluoromethyl)phenylboronic acid is explicitly identified as a linker for the construction of COFs. ambeed.com By incorporating this molecule into a COF structure, the trifluoromethyl group is systematically integrated into the porous material's framework. The strong electron-withdrawing nature and steric bulk of the -CF₃ group can significantly influence the resulting COF's properties, including:
Pore Environment: Modifying the chemical nature and polarity of the pore walls.
Adsorption Properties: Affecting the selectivity and capacity for gas storage (e.g., carbon dioxide, methane). nih.gov
Chemical Stability: Enhancing the framework's robustness.
The use of functionalized linkers like 3-(Trifluoromethyl)phenylboronic acid is a key strategy for designing bespoke COFs with tailored properties for specific advanced applications.
Role as Versatile Building Blocks in the Construction of Complex Molecular Architectures
3-(Trifluoromethyl)phenylboronic acid is a cornerstone building block in modern organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The Suzuki-Miyaura cross-coupling reaction, in particular, stands out as one of the most powerful methods for forming carbon-carbon bonds, and this compound is a frequent reactant. nih.govresearchgate.net Its stability, commercial availability, and reactivity make it an attractive partner for coupling with a wide range of aryl and heteroaryl halides. psu.edu
The presence of the trifluoromethyl group is often desirable in medicinal chemistry and materials science, and the Suzuki-Miyaura reaction provides a direct method for installing the 3-(trifluoromethyl)phenyl moiety into larger, more complex molecules. psu.edu Research has demonstrated its successful application in the synthesis of diverse and intricate structures. For instance, it has been used to create C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives, which are scaffolds of interest in drug discovery. nih.gov In these syntheses, the coupling reaction proceeds efficiently with various brominated heterocyclic partners. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-(Trifluoromethyl)phenylboronic acid | XPhosPdG2/XPhos | 3-(3-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 78% | nih.gov |
| 5-Bromo-2-(trifluoromethyl)pyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₂Cl₂ | 5-(3-(Trifluoromethyl)phenyl)-2-(trifluoromethyl)pyridine | 85% | psu.edursc.org |
| 3-Bromopyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₂Cl₂ | 3-(3-(Trifluoromethyl)phenyl)pyridine | 90% | psu.edursc.org |
Beyond the Suzuki-Miyaura reaction, this boronic acid is also a reactant in other important transformations, including microwave-assisted Petasis reactions and rhodium-catalyzed addition reactions, further underscoring its versatility in constructing complex molecular architectures. sigmaaldrich.com
Design of Advanced Organic Materials (e.g., Polymers, Liquid Crystals)
The unique properties of 3-(Trifluoromethyl)phenylboronic acid make it a valuable component in the design of advanced organic materials like functional polymers and liquid crystals.
Polymers: Phenylboronic acid-containing polymers are a significant class of "smart" materials, often exhibiting responsiveness to stimuli like pH or the presence of diols. mdpi.com While direct polymerization of 3-(Trifluoromethyl)phenylboronic acid is less common, it can be chemically modified into a polymerizable monomer, such as an acrylamide (B121943) derivative. The resulting polymers, like Poly(3-(Acrylamido)phenylboronic acid), contain pendant boronic acid groups that can be used for sensing, drug delivery, or creating self-healing materials. polymersource.ca The inclusion of the -CF₃ group in such polymers would be expected to impart properties such as increased thermal stability and hydrophobicity.
Liquid Crystals: The design of liquid crystals (LCs) relies on precise control over molecular shape and intermolecular forces. Fluorinated groups, especially the trifluoromethyl group, are critical in tuning the dielectric anisotropy (Δε) of LC molecules, which is a key parameter for their application in display technologies. nih.gov The strong dipole moment of the C-F bonds often leads to materials with either high positive or negative dielectric anisotropy, depending on the group's position relative to the molecule's principal axis. nih.gov
Incorporating 3-(Trifluoromethyl)phenylboronic acid or its derivatives into the core structure of liquid crystalline molecules offers a route to new materials with tailored properties. The phenylboronic acid part can act as a rigid core component, while the trifluoromethyl group provides the means to fine-tune the crucial electro-optical properties.
| Material Class | Role of 3-(Trifluoromethyl)phenylboronic Acid Moiety | Resulting Properties | Reference |
| Functional Polymers | Provides a reactive site (boronic acid) and a property-modifying group (-CF₃). | pH/diol responsiveness, increased thermal stability, hydrophobicity. | mdpi.compolymersource.ca |
| Liquid Crystals | Acts as a rigid core unit with a terminal -CF₃ group. | Tunable dielectric anisotropy (Δε), modified mesophase behavior, altered viscosity. | nih.gov |
Comparative Studies with Analogous Substituted Phenylboronic Acids
Differential Electronic and Steric Effects of Various Substituents (e.g., Fluoro, Nitro, Alkyl, Formyl)
The electronic nature of a substituent on the phenyl ring of a boronic acid plays a critical role in modulating its reactivity. This is often quantified by Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing character of a substituent. Steric effects, which arise from the spatial arrangement of atoms, are also crucial and can be quantified using parameters like the Taft steric parameter (E_s).
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is reflected in its positive Hammett constant. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring. In comparison, the nitro (-NO₂) group is an even stronger electron-withdrawing group, possessing both a strong inductive and resonance (-M) effect. The fluoro (-F) substituent exhibits a dual nature; it has a strong electron-withdrawing inductive effect but also a weaker electron-donating resonance effect (+M). Alkyl groups (e.g., methyl, -CH₃) are generally considered electron-donating through an inductive effect (+I). The formyl group (-CHO) is electron-withdrawing due to both inductive and resonance effects.
From a steric perspective, the trifluoromethyl group is considered to be sterically demanding, comparable in size to an isopropyl group. The nitro group is also sterically significant. In contrast, the fluoro substituent is relatively small. The steric bulk of alkyl groups increases with the size of the alkyl chain. The formyl group has a moderate steric profile.
| Substituent (at meta-position) | Hammett Constant (σ_m) | Taft Steric Parameter (E_s) | Primary Electronic Effect | Relative Steric Bulk |
| -CF₃ | 0.43 | -1.16 | Strong -I | High |
| -F | 0.34 | -0.46 | Strong -I, Weak +M | Low |
| -NO₂ | 0.71 | -1.01 | Strong -I, Strong -M | High |
| -CH₃ | -0.07 | -1.24 | Weak +I | Moderate |
| -CHO | 0.35 | -0.90 | -I, -M | Moderate |
Table 1. Comparative electronic and steric parameters of various substituents. Data compiled from various sources.
Contrasting Acidity Constants and Hydrolytic Stability Profiles
The Lewis acidity of boronic acids, expressed by their pKa values, is directly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the negative charge on the resulting boronate anion. Conversely, electron-donating groups decrease acidity (increase the pKa).
Following this trend, 3-(Trifluoromethyl)phenylboronic acid is a stronger acid than unsubstituted phenylboronic acid. The even more electron-withdrawing 3-nitrophenylboronic acid is expected to be a stronger acid still. 3-Fluorophenylboronic acid also exhibits increased acidity due to the inductive effect of the fluorine atom. In contrast, 3-alkylphenylboronic acids are less acidic than the unsubstituted analog. The acidity of 3-formylphenylboronic acid is enhanced due to the electron-withdrawing nature of the formyl group.
Hydrolytic stability, often discussed in the context of protodeboronation (the cleavage of the C-B bond), is also substituent-dependent. Boronic acids with strongly electron-withdrawing groups can be more susceptible to protodeboronation under certain conditions. However, the formation of boronic acid anhydrides (boroxines) can also influence stability. While comprehensive comparative data on the hydrolytic stability of these specific free boronic acids is limited, studies on their pinacol (B44631) esters suggest that electron-donating groups can slow the rate of hydrolysis. researchgate.net The stability of boronic acids is a complex issue, influenced by pH, temperature, and the presence of other reagents. semanticscholar.orgbeilstein-journals.org
| Compound | Approximate pKa |
| 3-(Trifluoromethyl)phenylboronic acid | 7.8 - 8.0 |
| 3-Fluorophenylboronic acid | 8.1 - 8.3 |
| 3-Nitrophenylboronic acid | ~7.2 |
| 3-Methylphenylboronic acid | ~8.8 |
| 3-Formylphenylboronic acid | ~7.9 |
| Phenylboronic acid (for reference) | ~8.8 |
Table 2. Approximate pKa values for various 3-substituted phenylboronic acids. Data compiled from various sources.
Variances in Reactivity and Selectivity Across Different Chemical Transformations
The differences in electronic and steric properties of substituted phenylboronic acids directly translate to variances in their reactivity and selectivity in chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
In a typical Suzuki-Miyaura coupling, the general trend is that electron-donating groups on the boronic acid enhance reactivity, while electron-withdrawing groups decrease it. This is because the transmetalation step, a key part of the catalytic cycle, is thought to proceed more readily with more nucleophilic (electron-rich) organoboron species. libretexts.org
Therefore, in a comparative study, a 3-alkylphenylboronic acid would be expected to be more reactive than 3-(trifluoromethyl)phenylboronic acid. The fluoro, nitro, and formyl-substituted analogs, all being electron-deficient, would also be expected to show reduced reactivity compared to electron-rich or unsubstituted phenylboronic acids.
Selectivity can also be influenced by the substituent. In reactions with substrates containing multiple reactive sites, the steric bulk of the boronic acid can play a significant role in determining the regioselectivity of the coupling. For instance, a bulkier substituent like a trifluoromethyl or nitro group might favor reaction at a less sterically hindered position on the coupling partner.
| Boronic Acid Substituent | Expected Relative Reactivity in Suzuki-Miyaura Coupling |
| -CH₃ | High |
| -H (unsubstituted) | Moderate |
| -F | Low |
| -CHO | Low |
| -CF₃ | Low |
| -NO₂ | Very Low |
Table 3. Expected relative reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling based on electronic effects.
Mechanistic Divergences Based on Substituent Patterns
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. For electron-rich boronic acids (e.g., with an alkyl substituent), the increased nucleophilicity of the aryl group facilitates this transfer. Conversely, for electron-deficient boronic acids like 3-(trifluoromethyl)phenylboronic acid, the reduced nucleophilicity of the trifluoromethyl-substituted phenyl ring can slow down the transmetalation process. This may necessitate more forcing reaction conditions or the use of more activating bases or ligands to promote the reaction. libretexts.org
Furthermore, the stability of the boronic acid itself under the reaction conditions can lead to different pathways. For instance, boronic acids prone to protodeboronation might lead to lower yields of the desired cross-coupling product and the formation of arene byproducts. The tendency of boronic acids to form trimeric boroxines can also affect the reaction mechanism, as the boroxine (B1236090) may be the active species in the catalytic cycle, and the equilibrium between the boronic acid and the boroxine is influenced by the substituents.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of arylboronic acids, including 3-(trifluoromethyl)phenylboronic acid, is a cornerstone of modern organic chemistry. Future research is increasingly directed towards methodologies that are not only efficient but also environmentally benign.
Green Chemistry Approaches: The principles of green chemistry are being actively applied to the synthesis of boronic acids. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes. For instance, mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, presents a promising avenue for the synthesis of boronic acid esters. researchgate.net This approach can lead to higher yields, reduced waste, and simplified purification processes. Another green alternative is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption in the creation of complex boron heterocycles. nih.gov
Flow Chemistry: Continuous flow chemistry is another rapidly developing area that offers significant advantages for the synthesis of boronic acids. organic-chemistry.orgresearchgate.netnih.govresearchgate.net Flow reactors provide superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. acs.org This technology is particularly well-suited for handling reactive intermediates, such as organolithium compounds, which are often used in the synthesis of boronic acids. organic-chemistry.orgresearchgate.netnih.gov The ability to perform reactions on a multigram scale within seconds opens up possibilities for the efficient and safe production of 3-(trifluoromethyl)phenylboronic acid. organic-chemistry.orgacs.org
Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis are emerging as powerful tools for C-H functionalization, offering a direct route to arylboronic acids from abundant aromatic precursors. These methods often operate under mild conditions and can exhibit high selectivity, reducing the need for pre-functionalized starting materials. Research in this area could lead to more direct and atom-economical syntheses of 3-(trifluoromethyl)phenylboronic acid.
| Synthetic Methodology | Key Advantages | Relevant Research Focus |
| Green Chemistry | Reduced waste, energy efficiency, use of safer solvents. | Mechanochemistry, microwave-assisted synthesis. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. organic-chemistry.orgresearchgate.net | Synthesis using unstable intermediates, rapid production. researchgate.netacs.org |
| Photocatalysis | Mild reaction conditions, high selectivity. | Direct C-H borylation of trifluoromethylbenzene. |
Exploration of Undiscovered Catalytic Reactivities and Mechanistic Insights
While 3-(trifluoromethyl)phenylboronic acid is well-known for its role in Suzuki-Miyaura cross-coupling reactions, its full catalytic potential is yet to be realized. sigmaaldrich.comguidechem.comchemimpex.com The electron-withdrawing nature of the trifluoromethyl group significantly influences the Lewis acidity of the boronic acid moiety, which could be harnessed for novel catalytic applications.
Future research will likely focus on exploring the use of 3-(trifluoromethyl)phenylboronic acid and its derivatives as catalysts in their own right. For example, highly acidic arylboronic acids have been shown to catalyze reactions such as C-alkylation and allylation using benzylic alcohols. acs.org Investigating the catalytic activity of 3-(trifluoromethyl)phenylboronic acid in a broader range of organic transformations is a promising area of research.
Furthermore, a deeper understanding of the reaction mechanisms involving this compound is crucial. The Suzuki-Miyaura reaction, despite its widespread use, still holds mechanistic subtleties, particularly concerning the transmetalation step. nih.govacs.orglibretexts.org Detailed mechanistic studies, combining kinetic analysis, isotopic labeling, and computational modeling, can provide insights into the role of the trifluoromethyl group in influencing reaction rates and pathways. rsc.org This knowledge is essential for designing more efficient catalytic systems and for expanding the scope of reactions where 3-(trifluoromethyl)phenylboronic acid can be effectively utilized.
Advanced Material Design and Integration for Specific Chemical Functions
The unique properties of the trifluoromethylphenyl group make 3-(trifluoromethyl)phenylboronic acid an attractive building block for the design of advanced materials with tailored functions. chemimpex.com The trifluoromethyl group can enhance properties such as thermal stability, chemical resistance, and lipophilicity, while the boronic acid moiety provides a versatile handle for covalent integration into larger structures or for molecular recognition.
Functional Polymers and Coatings: Incorporating 3-(trifluoromethyl)phenylboronic acid into polymers can lead to materials with enhanced thermal and chemical stability. chemimpex.com These materials could find applications as high-performance coatings, membranes, or in electronic devices. The boronic acid functionality can also be used to create responsive polymers that change their properties in response to specific stimuli, such as pH or the presence of diols.
Boronic Acid-Based Sensors: The ability of boronic acids to reversibly bind with diols is the basis for their extensive use in sensor design. nih.govnih.govbath.ac.ukmdpi.com The strong electron-withdrawing effect of the trifluoromethyl group can modulate the pKa of the boronic acid, which in turn affects its binding affinity and selectivity for different diols. This opens up possibilities for the development of highly sensitive and selective fluorescent sensors for biologically important molecules like carbohydrates and glycoproteins. nih.govmdpi.com
| Material Type | Key Feature Conferred by 3-(CF3)PhB(OH)2 | Potential Application |
| Polymers | Enhanced thermal and chemical stability. chemimpex.com | High-performance coatings, responsive materials. |
| Sensors | Modulated Lewis acidity for selective diol binding. nih.gov | Fluorescent detection of carbohydrates, diagnostics. bath.ac.ukmdpi.com |
| Biomaterials | Bioconjugation capabilities. chemimpex.com | Drug delivery systems, tissue engineering scaffolds. |
Refinement of Theoretical Models for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For 3-(trifluoromethyl)phenylboronic acid, theoretical models can provide deep insights into its structure, reactivity, and interactions.
Future efforts in this area will focus on developing more accurate and predictive computational models. This includes the use of high-level quantum mechanical calculations to determine thermochemical parameters, such as heats of formation, and to elucidate reaction mechanisms. nih.govnih.gov For instance, computational studies can help to understand the relative stabilities of different conformers and the intricate details of the catalytic cycle in cross-coupling reactions. researchgate.net
Moreover, the rise of machine learning and artificial intelligence is set to revolutionize predictive chemistry. Language models are already being explored for their ability to predict the selectivity of C-H borylation reactions. acs.org By training these models on large datasets of experimental results, it may become possible to accurately predict the outcome of reactions involving 3-(trifluoromethyl)phenylboronic acid under various conditions, thereby accelerating the discovery of new reactions and materials. The development of quantitative structure-activity relationship (QSAR) models can also help in predicting the nucleophilic activity of boron compounds. unirioja.es
Advancements in In Situ and Real-Time Analytical Techniques for Reaction Monitoring
A detailed understanding of reaction kinetics and mechanisms requires the ability to monitor chemical transformations as they occur. Advancements in in-situ and real-time analytical techniques are providing unprecedented insights into reactions involving 3-(trifluoromethyl)phenylboronic acid.
Spectroscopic Techniques: Techniques such as Surface-Enhanced Raman Scattering (SERS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the in-situ monitoring of palladium-catalyzed cross-coupling reactions. nih.gov SERS can provide real-time kinetic data, while NMR can be used to identify and quantify reactants, intermediates, and products directly in the reaction mixture. magritek.com The ability to monitor reactions in real-time allows for the rapid optimization of reaction conditions and provides valuable data for mechanistic studies. nih.gov
Mass Spectrometry: Mass spectrometry, particularly with advanced ionization techniques like Probe Electrospray Ionization (PESI), enables the real-time monitoring of reaction progress by tracking the molecular weight information of the components in the reaction mixture. shimadzu.comuvic.carsc.org This can be invaluable for identifying transient intermediates and for understanding complex reaction networks.
The integration of these advanced analytical techniques with automated reaction platforms, such as continuous flow reactors, will enable high-throughput experimentation and the rapid generation of large datasets. This data can then be used to refine kinetic models and to train machine learning algorithms for predictive chemistry.
| Analytical Technique | Information Gained | Impact on Research |
| SERS | Real-time kinetic data of catalytic reactions. nih.gov | Optimization of reaction conditions, mechanistic elucidation. |
| NMR Spectroscopy | Identification and quantification of species in solution. magritek.com | Understanding reaction pathways and catalyst behavior. |
| Mass Spectrometry | Real-time tracking of molecular weight changes. shimadzu.comuvic.ca | Identification of transient intermediates. |
Q & A
Q. What are the common synthetic routes for 3-(Trifluoromethyl)Phenylboronic Acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Miyaura borylation, where a trifluoromethyl-substituted aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Purification is critical due to potential anhydride formation (common in boronic acids). Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel (eluent: dichloromethane/methanol) is recommended. Purity can be confirmed via melting point analysis (161–167°C) and HPLC with UV detection at 254 nm.
Table 1 : Common Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂, KOAc, Dioxane, 80°C | 70–85 | |
| Direct Boronation | B₂Pin₂, Cu(OAc)₂, 1,10-Phenanthroline | 60–75 |
Q. What are the recommended storage conditions to prevent decomposition?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Prolonged exposure to moisture or air leads to anhydride formation, reducing reactivity. Periodic NMR (¹¹B) or titration with iodine can monitor decomposition .
Q. How is 3-(Trifluoromethyl)Phenylboronic Acid characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The CF₃ group deshields adjacent protons, producing distinct aromatic signals (δ 7.8–8.2 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid functionality.
- FT-IR : B-O stretching at ~1340 cm⁻¹ and B-OH at ~3200 cm⁻¹.
- X-ray Crystallography : Resolves planarity of the boronic acid group and CF₃ orientation .
Advanced Questions
Q. How does the electron-withdrawing CF₃ group influence Suzuki-Miyaura coupling reactions?
- Methodological Answer : The CF₃ group enhances electrophilicity of the boronic acid, accelerating transmetalation but increasing susceptibility to protodeboronation. Optimize with bulky palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/H₂O to stabilize intermediates. Monitor by TLC or LC-MS for byproduct formation .
Q. How can computational methods like DFT predict reactivity and spectroscopic properties?
- Methodological Answer : DFT/B3LYP calculations (basis set: 6-311++G(d,p)) model the compound’s electronic structure. Key analyses include:
Q. How to resolve contradictions in reported physicochemical properties (e.g., acidity constants)?
- Methodological Answer : Discrepancies arise from solvent effects (aqueous vs. organic) and measurement techniques (potentiometry vs. UV titration). Standardize conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
